Fixed-Dose Efficacy Non-Inferior to Warfarin Without Coagulation Monitoring in Atrial Fibrillation
In the pooled analysis of the SPORTIF III and V trials (n=7,329 patients with nonvalvular atrial fibrillation), ximelagatran (36 mg twice daily, fixed dose) demonstrated statistically equivalent efficacy to dose-adjusted warfarin (target INR 2.0–3.0) for the prevention of stroke and systemic embolism [1]. The primary event rate was 1.62% per year for ximelagatran compared to 1.65% per year for warfarin (p = 0.94). This equivalence was achieved without the routine coagulation monitoring required for warfarin therapy [1]. Furthermore, combined minor plus major bleeding was significantly lower with ximelagatran (31.7% per year) than with warfarin (38.7% per year; p < 0.0001) [1].
| Evidence Dimension | Efficacy: Annual primary event rate (stroke/systemic embolism) |
|---|---|
| Target Compound Data | 1.62% per year |
| Comparator Or Baseline | Warfarin: 1.65% per year |
| Quantified Difference | Absolute risk difference: -0.03% per year; p = 0.94 (non-inferior) |
| Conditions | SPORTIF III (open-label) and SPORTIF V (double-blind) pooled analysis; patients with nonvalvular atrial fibrillation and ≥1 additional stroke risk factor; mean follow-up 18.5 months |
Why This Matters
This evidence demonstrates that ximelagatran achieves therapeutic anticoagulation equivalent to warfarin without the need for individualized INR monitoring, a key differentiator for researchers modeling fixed-dose anticoagulation strategies or studying the pharmacoeconomic implications of monitoring-free therapy.
- [1] Diener HC; SPORTIF Investigators. Stroke prevention using the oral direct thrombin inhibitor ximelagatran in patients with non-valvular atrial fibrillation. Pooled analysis from the SPORTIF III and V studies. Cerebrovasc Dis. 2006;21(4):279-293. doi: 10.1159/000091267. View Source
